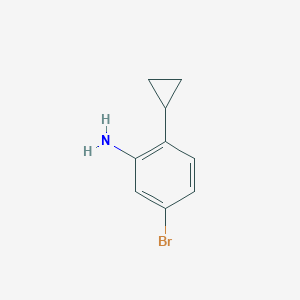

5-Bromo-2-cyclopropylaniline

Description

Significance of the Arylcyclopropylamine Moiety in Contemporary Organic Synthesis

The arylcyclopropylamine scaffold is a prominent structural motif in modern organic synthesis, recognized for its unique combination of electronic and steric properties. acs.org This moiety, which integrates a cyclopropyl (B3062369) ring with an aniline (B41778) fragment, is a key component in a wide range of biologically active compounds and serves as a versatile synthetic intermediate. acs.orgthieme-connect.de The rigid, three-membered ring of the cyclopropyl group imparts conformational constraint, a desirable feature in the design of small molecule therapeutics. orgsyn.org

The synthetic utility of arylcyclopropylamines is extensive. They participate in various transformations, including ring-opening reactions and cycloadditions, allowing for the construction of more complex molecular architectures. acs.org Furthermore, the amino group can act as a directing group in C-H functionalization reactions, enabling the selective modification of the cyclopropane (B1198618) ring while preserving its structure. orgsyn.org The development of novel methods for the synthesis of arylcyclopropylamines, such as nickel-catalyzed reductive cross-coupling and palladium-catalyzed N-arylation, has expanded their accessibility and utility in drug discovery and materials science. organic-chemistry.orgacs.org

Overview of Substituted Aniline and Cyclopropylamine (B47189) Research Trends

Research into substituted anilines and cyclopropylamines is driven by their prevalence in medicinally and synthetically important molecules. Substituted anilines are fundamental building blocks in organic chemistry, with applications ranging from pharmaceuticals to materials science. beilstein-journals.org A significant area of research focuses on developing methods for their selective functionalization, particularly at the meta position, which is challenging due to the ortho- and para-directing nature of the amino group. beilstein-journals.orgnoelresearchgroup.com

Similarly, the synthesis of cyclopropylamines is a major research focus due to their presence in numerous bioactive compounds. acs.org Traditional methods like the Curtius rearrangement are being supplemented by newer, more efficient strategies. acs.org These include the Kulinkovich reaction applied to amides and nitriles, additions to cyclopropenes, and metal-catalyzed C-H functionalization. acs.org A key trend is the development of enantioselective methods to produce chiral cyclopropylamines, which are crucial for creating stereochemically defined drug candidates. mdpi.com The ongoing development of catalytic systems, including those based on palladium and copper, continues to broaden the scope and efficiency of both substituted aniline and cyclopropylamine synthesis. acsgcipr.orgnih.gov

5-Bromo-2-cyclopropylaniline

Synthesis

The synthesis of this compound can be achieved through a palladium-catalyzed N-arylation reaction. A common procedure involves the coupling of an aryl bromide, such as 1-bromo-4-cyclopropyl-2-nitrobenzene, with an amine source. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base in an appropriate solvent. Subsequent reduction of the nitro group yields the desired aniline.

Alternatively, a modified Buchwald-Hartwig amination procedure can be employed. rsc.org This involves reacting an aryl bromide with cyclopropylamine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a ligand such as BrettPhos, and a base like sodium tert-pentoxide in a solvent such as toluene. rsc.orgbeilstein-journals.org

Chemical Properties and Spectroscopic Data

This compound is a chemical compound with the molecular formula C₉H₁₀BrN. synquestlabs.com

| Property | Value |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| CAS Number | 104902-31-0 |

This data is compiled from available chemical supplier information. synquestlabs.com

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methine proton of the cyclopropyl group, and the methylene (B1212753) protons of the cyclopropyl ring. The chemical shifts and coupling patterns would be indicative of their relative positions on the substituted aniline ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbons of the cyclopropyl group would also have unique signals.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, and C-Br stretching. researchgate.net

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. rsc.org

Reactivity and Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups at the 5-position, leading to the synthesis of diverse and complex molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In the context of this compound, the carbon-bromine bond can be activated by a palladium(0) catalyst, initiating a catalytic cycle that leads to the formation of a new bond. acs.org The choice of ligand, base, and reaction conditions is critical for the success of these transformations. uzh.ch

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. acsgcipr.orguwindsor.ca this compound itself can be synthesized via a Buchwald-Hartwig amination. acs.org Furthermore, the bromo-substituted aniline can potentially undergo a second N-arylation under specific conditions, leading to the formation of diarylamines. The reaction typically requires a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl or vinyl halide. mdpi.com this compound can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium carbonate in a suitable solvent. mdpi.com This reaction allows for the synthesis of biaryl compounds containing the 2-cyclopropylaniline (B1360045) moiety.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system. numberanalytics.comlibretexts.org this compound can serve as the aryl halide component in this reaction, enabling the introduction of an alkynyl group at the 5-position. researchgate.netresearchgate.net This transformation provides access to arylalkynes, which are valuable intermediates in organic synthesis. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUKQEFUOIIPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405698 | |

| Record name | 5-bromo-2-cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104902-31-0 | |

| Record name | 5-bromo-2-cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 5 Bromo 2 Cyclopropylaniline and Analogous Structures

Strategies for the Construction of the Arylcyclopropylamine Framework

The arylcyclopropylamine motif is a key structural element in numerous biologically active compounds. Its synthesis requires precise control over bond formation and stereochemistry. Several sophisticated methods have been developed to construct this framework efficiently.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation in N-Arylation Reactions of Cyclopropylamine (B47189) with Aryl Bromides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in the N-arylation of cyclopropylamine has been a significant breakthrough. This method allows for the direct formation of a carbon-nitrogen bond between an aryl halide and cyclopropylamine.

A general and effective method for the arylation of cyclopropylamine and N-arylcyclopropylamines has been developed using highly active and air-stable π-allylpalladium precatalysts. acs.orgnih.gov These catalysts, in combination with specialized phosphine (B1218219) ligands, facilitate the coupling of a wide range of (hetero)aryl bromides with cyclopropylamine, producing monoarylated products in high yields. acs.org For instance, precatalysts like [(tBuBrettPhos)Pd(allyl)]OTf and [(BrettPhos)Pd(crotyl)]OTf are particularly effective for monoarylation, while (PtBu₃)Pd(crotyl)Cl is well-suited for preparing unsymmetrical diarylated products. nih.gov The reaction conditions are generally tolerant of various functional groups and heterocycles, making this a versatile approach for accessing a diverse array of arylated cyclopropylamines. acs.orgnih.gov

The choice of ligand is crucial for the success of these reactions. Bidentate phosphine ligands, such as BINAP and Tol-BINAP, have been shown to be particularly effective. organic-chemistry.org The reaction mechanism typically involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the cyclopropylamine, and finally, reductive elimination to yield the N-arylcyclopropylamine and regenerate the Pd(0) catalyst.

Reductive Cyclopropanation of Aromatic Nitriles to Access 1-Arylcyclopropylamines

An alternative strategy for synthesizing arylcyclopropylamines involves the reductive cyclopropanation of aromatic nitriles. This method offers a direct route to primary 1-arylcyclopropylamines from readily available starting materials.

A notable protocol utilizes diethylzinc (B1219324) in the presence of titanium alkoxides to convert aromatic nitriles into 1-aryl-substituted primary cyclopropylamines. organic-chemistry.orgacs.org The yields for this transformation vary depending on the substituents on the aromatic ring, with acceptor-substituted nitriles generally providing better yields (62-82%) than donor-substituted ones (40-56%). organic-chemistry.org The addition of a Lewis acid, such as BF₃·Et₂O, can be beneficial for the conversion of aliphatic nitriles. acs.orgacs.org

Another approach involves the use of a Grignard reagent, like ethylmagnesium bromide, in the presence of titanium(IV) isopropoxide. acs.org This method has been successfully applied to both aryl and alkenyl nitriles, yielding the corresponding cyclopropylamines. acs.org While effective, these titanium-mediated reactions can sometimes require stoichiometric amounts of the metal to achieve high yields and minimize side products. utoronto.ca

More recently, a nickel-catalyzed reductive cross-coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides has been reported as an efficient way to access 1-arylcyclopropylamines. researchgate.netorganic-chemistry.org This method is notable for its rapid reaction times, excellent functional group tolerance, and avoidance of heat- or air-sensitive reagents. researchgate.net

Diastereoselective Synthesis of Cyclopropylamines (e.g., via α-Chloroaldehyde Intermediates)

Controlling the stereochemistry of substituted cyclopropylamines is crucial, as different stereoisomers can exhibit vastly different biological activities. Diastereoselective synthetic methods are therefore of high importance.

A highly diastereoselective synthesis of trans-2-substituted cyclopropylamines has been achieved starting from α-chloroaldehydes. researchgate.netnih.govchemrxiv.org This reaction proceeds through the formation of an electrophilic zinc homoenolate, which is then trapped by an amine, followed by ring closure to form the cyclopropylamine. researchgate.netnih.govchemrxiv.org The use of a polar aprotic cosolvent can suppress cis/trans-isomerization, which may otherwise be promoted by zinc halide salts. researchgate.netnih.govchemrxiv.org This method has been successfully applied to the synthesis of GSK2879552, a lysine (B10760008) demethylase 1 inhibitor. researchgate.net

Another approach involves the use of bimetallic CH₂(ZnI)₂ which reacts with α-chloroaldehydes to produce trans-2-substituted cyclopropanols with high diastereoselectivity. researchgate.net These cyclopropanols can then be converted to the corresponding cyclopropylamines.

Stereodivergent Synthesis Approaches (e.g., Iridium-Catalyzed C-H Borylation and Suzuki-Miyaura Coupling)

Stereodivergent synthesis allows for the selective formation of either diastereomer of a product from a common starting material by simply changing the reaction conditions. This provides a powerful tool for accessing a full range of stereoisomers for biological evaluation.

A notable example is the stereodivergent synthesis of 2-arylcyclopropylamines through a sequence of iridium-catalyzed C-H borylation and Suzuki-Miyaura coupling. nih.govdntb.gov.ua The initial iridium-catalyzed C-H borylation of an N-cyclopropylpivalamide proceeds with cis-selectivity. nih.gov The subsequent palladium-catalyzed Suzuki-Miyaura coupling of the resulting boronate ester can be controlled to produce either the cis or trans product. nih.govdntb.gov.ua The reaction proceeds with retention of configuration at the carbon bearing the boryl group. nih.gov However, epimerization at the nitrogen-bound carbon can occur under the reaction conditions. nih.gov This epimerization can be suppressed by the presence of oxygen, allowing for the selective synthesis of the trans isomer. nih.gov By simply switching the atmosphere between nitrogen and oxygen during the coupling step, either the cis or trans 2-arylcyclopropylamine can be accessed. nih.gov

The iridium-catalyzed borylation itself is a versatile reaction, capable of selectively functionalizing the methylene (B1212753) C-H bonds of the cyclopropane (B1198618) ring. nih.govorganic-chemistry.org The resulting cyclopropylboronate esters are valuable synthetic intermediates that can be converted into a variety of other functional groups. nih.govorganic-chemistry.org

Methodologies for Regioselective Bromination of Aniline (B41778) Derivatives

The introduction of a bromine atom at a specific position on an aniline ring is a common requirement in the synthesis of pharmaceuticals and other fine chemicals. ccspublishing.org.cn However, the high reactivity of the aniline ring can make regioselective bromination challenging, often leading to mixtures of mono-, di-, and tri-brominated products. ccspublishing.org.cnbyjus.com

Direct Halogenation Protocols for Introducing Bromine into Aniline Ring Systems

Direct bromination of anilines is often complicated by the strong activating effect of the amino group, which directs electrophilic substitution to the ortho and para positions and can lead to over-bromination. byjus.comchemistrysteps.comlkouniv.ac.in To achieve mono-substitution, the activating effect of the amino group is often tempered by protecting it as an amide. byjus.comchemistrysteps.com

Several modern methods have been developed to achieve regioselective bromination of unprotected anilines. One such method employs a combination of the organic dye Eosin Y and Selectfluor to achieve highly para-selective bromination of aniline derivatives in excellent yields under mild, metal-free conditions. acs.org This reaction is thought to proceed through a radical pathway involving an in-situ generated brominating reagent termed "Selectbrom". acs.org

Another approach utilizes copper(II) bromide in an ionic liquid as the solvent to achieve high yields and regioselectivity for para-bromination under mild conditions, avoiding the need for supplementary oxygen or hazardous reagents. beilstein-journals.org Copper-catalyzed oxidative bromination using sodium bromide and sodium persulfate in the presence of a catalytic amount of copper sulfate (B86663) pentahydrate also provides a practical procedure for regioselective bromination. researchgate.net

For instances where meta-bromination is desired, which goes against the natural directing effect of the amino group, palladium-catalyzed C-H bromination has been developed. nih.govresearchgate.net Using N-bromophthalimide (NBP) as the bromine source and a palladium catalyst, this method overcomes the inherent ortho/para-selectivity of electrophilic bromination to provide meta-brominated anilines. nih.govresearchgate.net

Synthesis Utilizing Bromine-Functionalized Precursors in Convergent Pathways

For instance, the synthesis of 5-bromo-2-iodopyrimidine, a related heterocyclic structure, demonstrates the utility of a halogenated intermediate in convergent synthesis. rsc.org This compound serves as a versatile platform for selective palladium-catalyzed cross-coupling reactions with a variety of arylboronic acids and alkynylzincs, enabling the efficient construction of highly substituted pyrimidines. rsc.org Similarly, 5-bromo-1,2,3-triazine (B172147) has been effectively used in palladium-catalyzed cross-coupling reactions with boronic acids to produce a range of (hetero)aryl-1,2,3-triazines. uzh.chresearchgate.net

A notable example in the synthesis of aniline derivatives involves the palladium-catalyzed coupling of o-bromoanilines with alkenyl halides, which proceeds through a Heck reaction followed by an intermolecular Buchwald-Hartwig amination to form indole (B1671886) structures. mdpi.com

Table 1: Examples of Convergent Synthesis using Bromo-Functionalized Precursors

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product Type | Reference |

| 5-Bromo-2-iodopyrimidine | Arylboronic acid | Pd Catalyst | Substituted pyrimidine | rsc.org |

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂, Ag₂CO₃ | 5-Aryl-1,2,3-triazine | uzh.ch |

| o-Bromoaniline | Alkenyl halide | Pd Catalyst | Indole | mdpi.com |

Diazotization-Mediated Introduction of Halogens and Subsequent Transformations

The diazotization of anilines, followed by a Sandmeyer or related reaction, is a classic and powerful method for introducing halogens onto an aromatic ring. vaia.combeilstein-journals.orglibretexts.org This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halogen. vaia.com

The Sandmeyer reaction, typically catalyzed by copper(I) halides, allows for the precise installation of bromine or chlorine. libretexts.org For example, treating a diazonium salt with copper(I) bromide (CuBr) introduces a bromine atom at the position of the original amino group. libretexts.org Variations of this reaction exist, such as the Balz-Schiemann reaction for fluorination and the use of potassium iodide for iodination, often without the need for a copper catalyst. libretexts.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols. These include electrochemical approaches to the Sandmeyer reaction and metal-free methods. rsc.orgnih.gov For instance, an in situ diazotization/electrochemical reaction allows for the direct use of anilines as precursors for halogenation, tolerating a variety of functional groups. rsc.org Another approach utilizes halogen abstraction from sources like bromotrichloromethane (B165885) and diiodomethane, providing a convenient alternative to the classic Sandmeyer reaction that avoids the isolation of diazonium salts. organic-chemistry.org

Table 2: Diazotization-Mediated Halogenation Reactions

| Starting Material | Reagents | Product | Key Features | Reference |

| p-Bromoaniline | NaNO₂, H₂SO₄; then CuCl, HCl | p-Bromochlorobenzene | Classic Sandmeyer reaction | vaia.com |

| Aryl amine | NaNO₂, H₂SO₄; then KI | Aryl iodide | Iodination via diazonium salt | wikipedia.org |

| Aniline | in situ diazotization/electrolysis | Aryl halide | Electrochemical Sandmeyer reaction | rsc.org |

| Aniline | NaNO₂, N-halosuccinimide, DMF | Haloarene | Metal-free halogenation | nih.gov |

Integrated Synthetic Routes for 5-Bromo-2-cyclopropylaniline

The direct synthesis of this compound can be achieved through several integrated routes that combine halogenation and cyclopropylation steps. These strategies are designed to be step-economical and provide good control over the final substitution pattern.

Sequential Halogenation and Cyclopropylation Strategies

One straightforward approach involves a sequential process where an aniline derivative is first halogenated and then cyclopropylated, or vice versa. The order of these steps is crucial and depends on the directing effects of the substituents and the reaction conditions.

For instance, starting with 2-cyclopropylaniline (B1360045), a direct electrophilic bromination could potentially install the bromine atom at the 5-position. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. byjus.com With the ortho positions blocked by the cyclopropyl (B3062369) group and the other ortho position, direct bromination would likely lead to the desired this compound. Reagents like N-bromosuccinimide (NBS) are commonly used for such transformations. mdpi.com

Alternatively, one could start with a bromoaniline and introduce the cyclopropyl group. However, direct cyclopropylation of an aniline ring is challenging.

Coupling Reactions Involving Bromo-Substituted Aniline Precursors and Cyclopropyl Fragments

Palladium-catalyzed cross-coupling reactions are highly effective for forming the C-N and C-C bonds necessary for constructing this compound. acs.orgnih.gov A common strategy involves the coupling of a bromo-substituted aniline with a cyclopropyl-containing coupling partner.

A plausible route is the Buchwald-Hartwig amination, which couples an aryl halide with an amine. beilstein-journals.org In this context, one could envision coupling 1-bromo-4-iodo-2-cyclopropylbenzene with an amine source, or more practically, coupling a dihaloaniline with cyclopropylamine. For example, 2,5-dibromoaniline (B181072) could potentially be selectively coupled with cyclopropylamine at the 2-position under carefully controlled palladium-catalyzed conditions.

Another powerful method is the copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid. rsc.org This reaction, typically carried out in the presence of copper(II) acetate, a ligand such as 2,2'-bipyridine, and a base, provides a direct method to form the N-cyclopropyl bond. rsc.org To synthesize this compound, one could start with 4-bromoaniline (B143363) and first introduce the cyclopropyl group at the 2-position via a different method, followed by N-cyclopropylation, or explore a one-pot reaction.

A general procedure for the synthesis of N-cyclopropylanilines involves the palladium-catalyzed coupling of an aryl bromide with cyclopropylamine using a catalyst system like Pd₂(dba)₃ and a phosphine ligand such as BrettPhos. rsc.org This methodology could be applied to a suitably substituted bromoaniline to generate the target molecule. For instance, starting from 1,4-dibromo-2-nitrobenzene, one could first selectively couple cyclopropylamine at the 1-position, followed by reduction of the nitro group to an aniline.

Mechanistic Investigations and Advanced Chemical Transformations of 5 Bromo 2 Cyclopropylaniline Derivatives

Reactivity Profiles of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropyl group (approximately 28 kcal/mol) renders it susceptible to ring-opening reactions, a characteristic that has been harnessed in various synthetic methodologies. acs.org The presence of the adjacent aniline (B41778) further modulates this reactivity.

Oxidative Ring-Opening Reactions and Formation of Nitrogen Radical Cations

The oxidation of N-cyclopropylanilines is a key method for initiating the cleavage of the cyclopropane (B1198618) ring. beilstein-journals.org This process typically begins with a single-electron transfer (SET) from the aniline nitrogen to an oxidant, forming a nitrogen radical cation. acs.orgnih.gov This radical cation intermediate is pivotal, as it triggers the irreversible ring-opening of the cyclopropyl group. acs.orgbeilstein-journals.org

This ring-opening is a rapid and energetically favorable process, leading to the formation of a distonic radical cation, which contains both an iminium ion and a carbon-centered radical. acs.orgbeilstein-journals.org The formation of this intermediate prevents the back electron transfer that can sometimes quench radical cation-based reactions, making N-cyclopropylanilines effective probes for studying oxidative processes. acs.orgmcneill-group.org The subsequent reactions of this distonic radical cation can be influenced by the reaction conditions. For instance, in the presence of oxygen, it can lead to the formation of endoperoxides and ultimately, after fragmentation, acetamides. nih.govtandfonline.com

Visible light photoredox catalysis has emerged as a powerful tool for generating these nitrogen radical cations under mild conditions. beilstein-journals.orgbeilstein-journals.org Photosensitizers, such as Ru(bpz)₃²⁺, can be excited by visible light and then oxidize the N-cyclopropylaniline to its radical cation, initiating the ring-opening cascade. beilstein-journals.orgbeilstein-journals.orgd-nb.info Electrochemical methods have also been employed to generate N-cyclopropylaniline radical cations, leading to similar ring-opening and subsequent annulation reactions. nsf.govnjit.edursc.orgnih.gov

Intermolecular [3+2] Annulation Reactions with Unsaturated Substrates (e.g., Alkenes, Alkynes)

The distonic radical cation intermediate generated from the oxidative ring-opening of N-cyclopropylanilines is a versatile synthon for cycloaddition reactions. beilstein-journals.org Specifically, it can undergo intermolecular [3+2] annulation with various unsaturated partners like alkenes and alkynes to construct five-membered carbocycles. beilstein-journals.orgnsf.govnjit.edursc.orgnih.gov

In these reactions, the primary carbon radical of the distonic cation adds to the unsaturated substrate. beilstein-journals.org For instance, with an alkyne, this addition generates a vinyl radical. Subsequent intramolecular cyclization, where the vinyl radical attacks the iminium ion, closes the five-membered ring. beilstein-journals.org The resulting product radical cation is then reduced to the final neutral annulation product, regenerating the photocatalyst in the process. beilstein-journals.orgd-nb.info

This methodology has been successfully applied to a range of N-cyclopropylanilines and unsaturated substrates, demonstrating good functional group tolerance. beilstein-journals.org The use of alkynes as the unsaturated partner is particularly advantageous as it introduces an alkene functionality into the product, which can be further manipulated. beilstein-journals.org For example, a subsequent intramolecular Heck reaction can be used to form fused indoline (B122111) scaffolds. beilstein-journals.orgnih.govuark.edu Both visible light photoredox catalysis and electrochemical methods have proven effective in promoting these [3+2] annulation reactions. beilstein-journals.orgnsf.govnjit.edursc.orgnih.gov

| Cyclopropylaniline Derivative | Unsaturated Substrate | Catalyst/Method | Product Type | Yield |

|---|---|---|---|---|

| N-cyclopropylaniline | Styrene | Photoredox Catalysis | Aniline-substituted 5-membered carbocycle | Up to 81% |

| 2-Bromo-N-cyclopropylaniline | Phenylacetylene | Photoredox Catalysis | Cyclic allylic amine | 52% |

| N-cyclopropylanilines | Alkenes | Direct Electrolysis | Aniline-substituted 5-membered carbocycle | Up to 81% |

| N-cyclopropylanilines | Alkynes | Visible Light Photoredox Catalysis | Cyclic allylic amines | Fair to good |

Free Radical Functionalization and Bromination of Arylcyclopropanes

The functionalization of arylcyclopropanes can also proceed through radical pathways that don't necessarily involve initial oxidation at the nitrogen atom. For instance, visible light-mediated oxychlorination of arylcyclopropanes has been achieved using diluted HCl and HNO₃, suggesting a photo-induced radical process. uni-regensburg.de

The bromination of arylcyclopropanes can occur via electrophilic addition, where bromine attacks the cyclopropane ring to form a benzylic carbonium ion intermediate, leading to ring-opened dibromo and tribromo products. researchgate.netacs.org Additionally, radical bromination at the benzylic position of electron-rich arenes can be promoted by reagents like N-bromosuccinimide (NBS) under photochemical conditions. uni-regensburg.de While direct studies on the free radical bromination of 5-bromo-2-cyclopropylaniline are not extensively detailed, the principles of arylcyclopropane reactivity suggest that such transformations are feasible. The presence of the electron-donating amino group would likely activate the aromatic ring and influence the regioselectivity of such reactions.

Transformations Involving the Aryl Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for further molecular elaboration, primarily through cross-coupling reactions and potentially through nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Derivatization

The aryl bromide functionality is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aromatic ring.

The Heck reaction , which couples aryl halides with alkenes, has been demonstrated as a subsequent transformation following the [3+2] annulation of a bromo-substituted cyclopropylaniline. beilstein-journals.org For example, after the annulation of 2-bromo-N-cyclopropylaniline with phenylacetylene, the resulting cyclic allylic amine, which retains the bromo-substituted aryl group, can undergo an intramolecular Heck reaction to form a fused indoline skeleton. beilstein-journals.orgnih.govuark.edu

While not explicitly detailed for this compound in the provided context, the Suzuki-Miyaura reaction , which couples aryl halides with boronic acids or their esters, is a widely used and robust method for forming biaryl compounds or introducing alkyl and vinyl groups. The reactivity of aryl bromides in such couplings is well-established, making it a highly probable and effective strategy for the derivatization of this compound. These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally a difficult transformation. quora.comvedantu.com Aryl halides are less reactive towards nucleophiles than alkyl halides due to several factors. quora.com The carbon of the C-Br bond is sp² hybridized, which is more electronegative than an sp³ carbon, holding the electrons more tightly. vedantu.com Additionally, resonance between the lone pairs of the bromine atom and the aromatic π-system imparts partial double-bond character to the C-Br bond, making it stronger and harder to break. quora.com The electron-rich aromatic ring also repels incoming nucleophiles. vedantu.com

Chemical Modifications of the Aniline Amino Group

The amino group of this compound is a primary site for chemical modification, enabling the introduction of diverse functionalities and the modulation of the compound's electronic and steric properties. These modifications are crucial for building more complex molecular architectures.

N-Derivatization and Protection Strategies

The derivatization of the primary amino group is a fundamental strategy for elaborating the structure of this compound. This includes acylation and the introduction of protecting groups to temporarily mask the amine's reactivity during subsequent synthetic steps.

N-Acetylation: A common derivatization is N-acetylation, which converts the primary amine into an amide. This transformation is typically achieved using reagents like acetic anhydride (B1165640) in the presence of an acid catalyst. For instance, a procedure analogous to the acetylation of similar aminopyridines can be applied, where the aniline is treated with acetic anhydride and a catalytic amount of sulfuric acid in a solvent like acetonitrile (B52724). mdpi.com This modification is significant as it alters the electronic properties of the aromatic ring by changing the amino group into a less activating, electron-withdrawing acetamido group.

Protecting Groups: In multi-step syntheses, protecting the amino group is often necessary to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for anilines due to its stability under various conditions and its facile removal under acidic conditions. The protection of a similar compound, 2-bromo-N-cyclopropylaniline, with a Boc group has been documented, suggesting a straightforward application to this compound. scispace.com This strategy is crucial when subsequent reactions, such as metal-catalyzed cross-couplings at the C-Br bond, are planned. A typical procedure involves reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent.

| Reaction Type | Reagent(s) | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| N-Acetylation | Acetic Anhydride (Ac₂O), H₂SO₄ (cat.) | Acetonitrile, 60 °C | N-(5-Bromo-2-cyclopropylphenyl)acetamide | mdpi.com |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | DCM or THF, room temp. | tert-Butyl (5-bromo-2-cyclopropylphenyl)carbamate | scispace.combeilstein-journals.org |

Condensation and Mannich-Type Reactions

The nucleophilic character of the amino group allows it to participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which are versatile intermediates themselves.

Condensation Reactions: The reaction of anilines with aldehydes or ketones yields imines. A relevant example is the condensation of anilines with substituted benzaldehydes. For example, the reaction between an aniline and 5-bromo-2-hydroxybenzaldehyde in refluxing ethanol (B145695) leads to the formation of the corresponding Schiff base ligand. researchgate.net This type of reaction is fundamental in the synthesis of ligands for metal complexes and various heterocyclic systems.

Mannich-Type Reactions: this compound can also serve as the amine component in Mannich-type reactions. The classical Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.net These reactions are a powerful tool for C-C bond formation, leading to the synthesis of β-aminocarbonyl compounds, which are important precursors for pharmaceuticals and natural products. googleapis.com While specific examples with this compound are not prevalent, its reactivity profile is suitable for such transformations, for instance, in three-component reactions with an aldehyde and a compound with an active methylene (B1212753) group. beilstein-journals.org

| Reaction Type | Reactants | Typical Conditions | Product Class | Reference |

|---|---|---|---|---|

| Schiff Base Formation | This compound, Aldehyde (e.g., Benzaldehyde) | Ethanol, reflux | N-Benzylidene-5-bromo-2-cyclopropylaniline | researchgate.net |

| Mannich Reaction | This compound, Formaldehyde, Active Methylene Compound | Acid or base catalysis | β-Amino carbonyl compounds | researchgate.net |

Multi-Component Reactions and Cascade Processes Leveraging Compound Reactivity

The true synthetic potential of this compound is realized in more complex transformations like multi-component and cascade reactions. These processes often leverage the unique reactivity of the cyclopropyl group, which can undergo ring-opening under specific conditions.

Photoredox-Initiated Cascade Reactions: A key transformation of N-cyclopropylanilines involves their oxidation via visible-light photoredox catalysis. beilstein-journals.orgrsc.org Single-electron transfer (SET) from the aniline nitrogen to an excited photocatalyst generates a nitrogen-centered radical cation. Due to the inherent ring strain of the cyclopropyl group (approx. 28 kcal/mol), this radical cation undergoes a rapid and irreversible C-C bond cleavage. researchgate.net This ring-opening event produces a γ-carbon radical and an iminium ion, a species known as a distonic radical cation. beilstein-journals.orgbeilstein-journals.org

This highly reactive distonic ion can be trapped by various radical acceptors, initiating a cascade sequence. For example, in the presence of alkenes, the distonic radical cation can undergo a Giese-type radical addition, followed by an intramolecular cyclization and a final reduction step to yield [3+2] annulation products, such as substituted pyrrolidines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This powerful strategy allows for the rapid construction of complex five-membered rings from simple precursors. The substitution pattern on the aniline ring can influence the reaction efficiency. beilstein-journals.org

| Reactants | Catalyst/Conditions | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| N-Cyclopropylaniline, Alkene | Ru(bpz)₃(PF₆)₂ or Ir-photocatalyst, visible light | Distonic Radical Cation | Pyrrolidine Derivatives | beilstein-journals.orgbeilstein-journals.org |

This reactivity highlights how the seemingly simple structure of this compound provides access to sophisticated chemical transformations, enabling the efficient synthesis of diverse and complex molecular scaffolds.

Role of 5 Bromo 2 Cyclopropylaniline As a Key Synthetic Intermediate

Application in the Synthesis of Complex Heterocyclic Scaffolds

The structure of 5-bromo-2-cyclopropylaniline is particularly amenable to the synthesis of complex heterocyclic scaffolds, which are prevalent in biologically active compounds and pharmaceuticals.

Fused Indolines

Fused indolines are significant structural motifs found in numerous natural products and medicinal agents. beilstein-journals.org this compound serves as a key precursor in the synthesis of these valuable compounds. A notable application involves a visible light-mediated [3+2] annulation reaction between a derivative of this compound and an alkyne. This initial step forms a cyclic allylic amine, which then undergoes an intramolecular Heck reaction to construct the fused indoline (B122111) framework. Subsequent catalytic hydrogenation yields the saturated fused indoline. beilstein-journals.orguark.edu

A specific synthetic route starts with the Buchwald-Hartwig amination of 1-bromo-2-iodobenzene (B155775) and cyclopropylamine (B47189) to produce 2-bromo-N-cyclopropylaniline. beilstein-journals.orguark.edu This intermediate then reacts with an alkyne, such as phenylacetylene, in a photoredox-catalyzed [3+2] annulation to yield a cyclic allylic amine. beilstein-journals.orguark.edu The synthesis is completed by an intramolecular Heck reaction and subsequent hydrogenation to afford the final fused indoline product. beilstein-journals.orguark.edu

Contribution to the Construction of Diverse Organic Molecules

The reactivity of the bromine and cyclopropyl (B3062369) groups in this compound allows for its incorporation into a wide array of organic molecules. The cyclopropyl group can act as a three-carbon synthon, participating in ring-opening reactions to generate useful intermediates. beilstein-journals.org This reactivity is often initiated by the one-electron oxidation of the aniline's amino group, which can be achieved through various methods, including photoredox catalysis. beilstein-journals.org

The bromine atom provides a handle for numerous cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, and alkynyl substituents. This dual reactivity makes this compound a versatile platform for generating molecular diversity.

Precursor for the Development of Highly Functionalized Arylcyclopropylamine Analogues

This compound is an excellent starting material for the synthesis of highly functionalized arylcyclopropylamine analogues. The bromine atom can be readily transformed into other functional groups or used as a point of attachment for further molecular elaboration. For instance, palladium-catalyzed cross-coupling reactions can replace the bromine with a wide range of substituents, leading to a diverse library of analogues.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted cyclopropylaniline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted cyclopropylaniline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted cyclopropylaniline |

| Cyanation | Cyanide source, Pd catalyst | Cyano-substituted cyclopropylaniline |

This table illustrates some of the common transformations that can be performed on the bromine atom of this compound to generate a variety of functionalized derivatives.

Utilization in Structure-Activity Relationship (SAR) Studies through Systematic Chemical Modification

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount. This compound serves as a valuable scaffold for Structure-Activity Relationship (SAR) studies. The ability to systematically modify both the aryl ring and the cyclopropyl group allows for a thorough exploration of the chemical space around this core structure.

By synthesizing a series of analogues with variations at the 5-position (where the bromine is located) and the 2-position (the cyclopropyl group), researchers can probe how these changes affect biological activity. For example, replacing the bromine with different halogens, alkyl groups, or aryl groups can provide insights into the steric and electronic requirements for optimal interaction with a biological target. Similarly, modifications to the cyclopropyl ring can influence the compound's conformation and metabolic stability. This systematic approach is crucial for the optimization of lead compounds in drug discovery programs.

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Cyclopropylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), are pivotal in elucidating the electronic structure of 5-Bromo-2-cyclopropylaniline. These calculations can determine key properties that dictate the molecule's reactivity.

The electronic properties of N-cyclopropylanilines are of significant interest due to their use as single-electron transfer (SET) probes. acs.orgresearchgate.net Upon a one-electron oxidation, these molecules form nitrogen radical cations, which can lead to an irreversible ring-opening of the cyclopropyl (B3062369) group. acs.orgresearchgate.net This process is driven by the release of strain energy from the cyclopropane (B1198618) ring, which is approximately 28 kcal/mol. acs.org

Computational methods can be used to calculate the single-electron oxidation potential (E°) for the conversion of the aniline (B41778) to its radical cation (CPA → CPA•+). acs.org The substitution pattern on the aniline ring significantly influences this potential. For instance, electron-donating groups (EDGs) lower the oxidation potential, making the molecule more susceptible to oxidation, while electron-withdrawing groups (EWGs) have the opposite effect. acs.org A study on N-cyclopropylaniline analogs showed a reactivity trend of 2-MeO-CPA > CPA > 3-Cl-CPA, which is consistent with the predicted E° values. acs.org

The following table summarizes key computed properties for related compounds, which can be extrapolated to understand this compound.

| Property | Value | Method |

| Molecular Weight | 212.09 g/mol | --- |

| Molecular Formula | C9H10BrN | --- |

| XLogP3 | ~3.0-3.4 | XLogP3 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Cactvs |

| Heavy Atom Count | 11 | Cactvs |

| Rotatable Bond Count | 1 | Cactvs |

Data for related brominated aniline and cyclopropyl-containing compounds. ambeed.comnih.govsynquestlabs.comnih.gov

These calculations provide a foundational understanding of the molecule's inherent electronic characteristics, which in turn informs its reactivity in chemical transformations.

Mechanistic Elucidation through Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies. aip.org For reactions involving N-cyclopropylanilines, computational studies can validate proposed mechanistic pathways.

A key reaction of N-cyclopropylanilines is their participation in [3+2] annulation reactions with alkenes or alkynes, often initiated by photoredox catalysis. rsc.orgbeilstein-journals.org The generally accepted mechanism, supported by computational modeling, involves the following steps:

Single-Electron Transfer (SET): The photocatalyst, in its excited state, oxidizes the N-cyclopropylaniline to its corresponding amine radical cation. beilstein-journals.orguark.edu

Ring Opening: The highly strained cyclopropyl ring of the radical cation opens to form a more stable distonic radical cation, where the radical and the cation are separated. acs.orgbeilstein-journals.orguark.edu

Radical Addition: The primary carbon radical of the distonic cation adds to the reaction partner (e.g., an alkyne). beilstein-journals.org

Further Reaction/Termination: The resulting intermediate can undergo further steps, such as reduction and protonation, to yield the final product. beilstein-journals.orguark.edu

Computational studies can provide the energies of the transition states and intermediates for each step, helping to determine the most plausible reaction pathway. aip.org For example, in a [3+2] annulation, calculations can confirm that the ring-opening of the cyclopropylamine (B47189) radical cation is a facile and irreversible process. acs.org These models can also help rationalize unexpected outcomes or the formation of minor products by exploring alternative reaction channels. uark.edu

Theoretical Analysis of Stereoelectronic Effects on Chemical Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on molecular properties and reactivity, are crucial in understanding the selectivity of reactions involving this compound. numberanalytics.com These effects arise from the interaction between electronic and steric factors. numberanalytics.com

In the context of N-cyclopropylanilines, stereoelectronic effects play a significant role in the rate of the cyclopropyl ring-opening. acs.org The orientation of the cyclopropyl group relative to the aniline's aromatic ring and the nitrogen's lone pair can influence the stability of the radical cation and the transition state for ring-opening. The delocalization of both charge and spin in the radical ion intermediate are critical factors that govern its reactivity, and these can differ significantly from neutral radical species. acs.org

Theoretical analysis allows for the quantification of these effects. By calculating the orbital alignments and interactions in different conformations of the molecule and its intermediates, chemists can predict how stereoelectronic factors will direct the course of a reaction. numberanalytics.com For example, the alignment of the breaking C-C bond of the cyclopropyl ring with the π-system of the aniline ring in the radical cation can facilitate the ring-opening process. Computational methods can model these orbital interactions and provide a quantitative basis for understanding the observed selectivity in reactions. numberanalytics.comacs.org

Prediction of Novel Reactivity and Transformation Pathways

Beyond explaining known reactions, computational chemistry can be a predictive tool, suggesting new avenues for the reactivity of this compound. By simulating the molecule's behavior under various hypothetical conditions or with different reaction partners, novel transformation pathways can be uncovered.

For instance, the distonic radical cation intermediate formed from the ring-opening of N-cyclopropylanilines possesses bimodal reactivity, with both a nucleophilic carbon radical and an electrophilic iminium ion moiety. uark.edu Computational studies can explore how different types of reagents might selectively react with one of these sites, leading to new synthetic methodologies. This approach has been used to develop 1,4-difunctionalization reactions. uark.edu

Furthermore, theoretical calculations can be used to design new catalysts or modify existing ones to promote desired transformations. aip.org By understanding the electronic requirements of a potential reaction, catalysts with tailored steric and electronic properties can be proposed and evaluated computationally before any experimental work is undertaken. acs.org This predictive power accelerates the discovery of new reactions and expands the synthetic utility of molecules like this compound.

Advanced Analytical and Spectroscopic Methodologies for Characterization of 5 Bromo 2 Cyclopropylaniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 5-Bromo-2-cyclopropylaniline and its derivatives. rsc.org 1D NMR techniques, including ¹H and ¹³C NMR, provide foundational information about the molecular skeleton.

¹H NMR spectra reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values, which correspond to the number of protons. For a typical N-cyclopropylaniline, characteristic signals include those for the aromatic protons, the methine proton of the cyclopropyl (B3062369) group, and the methylene (B1212753) protons of the cyclopropyl ring. beilstein-journals.org

¹³C NMR spectroscopy, often performed with proton decoupling, identifies the number of unique carbon atoms in the molecule. rsc.org The chemical shifts of the carbon signals indicate their electronic environment, distinguishing between aromatic, aliphatic, and cyclopropyl carbons. beilstein-journals.org Further detail can be obtained through DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH, CH₂, and CH₃ groups. rsc.org

2D NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. mdpi.com Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the molecule, such as the protons on the cyclopropyl ring and their connection to the aniline (B41778) moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting different fragments of the molecule, for instance, linking the cyclopropyl group to the aromatic ring via the nitrogen atom. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly valuable for determining the relative stereochemistry and conformation of derivatives. rsc.orgresearchgate.net For example, NOESY can establish the spatial relationship between the cyclopropyl group and substituents on the aniline ring. rsc.orgmdpi.com

A representative, though not exhaustive, table of expected NMR data for a generic this compound structure is presented below. Actual chemical shifts will vary depending on the solvent and specific substitution patterns of the derivatives.

Table 1: Representative NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | 1D | ~6.5-7.5 | m | Aromatic Protons |

| ¹H | 1D | ~2.3-2.6 | m | Cyclopropyl CH |

| ¹H | 1D | ~0.5-1.0 | m | Cyclopropyl CH₂ |

| ¹³C | 1D | ~140-150 | s | C-N |

| ¹³C | 1D | ~110-135 | d | Aromatic CH |

| ¹³C | 1D | ~100-115 | s | C-Br |

| ¹³C | 1D | ~25-35 | d | Cyclopropyl CH |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. beilstein-journals.orgrsc.org This technique is critical for confirming the identity of newly synthesized this compound derivatives. acs.org

Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form [M+H]⁺. rsc.orgbeilstein-journals.org The high resolving power of the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). beilstein-journals.org

This precise mass measurement is then used to deduce the elemental formula of the ion. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks in the mass spectrum separated by approximately 2 Da.

Table 2: Example HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN |

| Calculated Monoisotopic Mass [M] | 210.99966 Da |

| Calculated m/z for [M+H]⁺ (⁷⁹Br) | 212.00724 |

| Calculated m/z for [M+H]⁺ (⁸¹Br) | 214.00519 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, HPLC, LC-MS)

Chromatographic methods are essential for both the purification of this compound derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. acs.orgnih.gov By monitoring the eluent with a UV detector, the purity of a sample can be quantified. japsonline.com HPLC is also used in a semi-preparative or preparative scale to isolate pure compounds from reaction mixtures. acs.org The choice of mobile phase, typically a gradient of acetonitrile (B52724) and water, is optimized to achieve the best separation. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is a powerful analytical tool. beilstein-journals.org The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification. nih.gov GC-MS is particularly useful for detecting and identifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. elgalabwater.com This technique is highly sensitive and selective, making it ideal for analyzing complex mixtures and quantifying trace impurities. japsonline.comlcms.cz LC-MS/MS, which involves tandem mass spectrometry, can provide even greater specificity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govmdpi.com

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Purity Assessment, Isolation |

| GC-MS | Polysiloxane-based | Helium | Mass Spectrometry | Analysis of Volatile Impurities |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orglibretexts.org These methods are excellent for identifying the functional groups present in this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule. libretexts.org Key characteristic absorption bands for this compound would include:

N-H stretch: Around 3300-3500 cm⁻¹ for the amine group.

Aromatic C-H stretch: Just above 3000 cm⁻¹.

Aliphatic C-H stretch (cyclopropyl): Just below 3000 cm⁻¹.

C=C stretch (aromatic): In the 1450-1600 cm⁻¹ region.

C-N stretch: Typically in the 1250-1350 cm⁻¹ range.

C-Br stretch: In the far-IR region, usually below 600 cm⁻¹.

The IR spectrum provides a characteristic "fingerprint" of the molecule. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides information about vibrational modes. libretexts.org While IR absorption requires a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. libretexts.org Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to predict and help assign the vibrational frequencies observed in both IR and Raman spectra. rsc.org

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | >3000 | Strong |

| Cyclopropyl C-H Stretch | <3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1250-1350 | Medium |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.